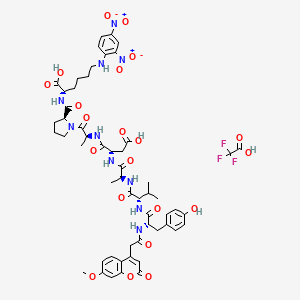

Mca-YVADAP-Lys(Dnp)-OH TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C55H65F3N10O21 |

|---|---|

Molecular Weight |

1259.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C53H64N10O19.C2HF3O2/c1-27(2)46(60-49(71)38(21-30-11-14-33(64)15-12-30)57-43(65)22-31-23-45(68)82-42-25-34(81-5)16-17-35(31)42)51(73)55-28(3)47(69)59-39(26-44(66)67)48(70)56-29(4)52(74)61-20-8-10-40(61)50(72)58-37(53(75)76)9-6-7-19-54-36-18-13-32(62(77)78)24-41(36)63(79)80;3-2(4,5)1(6)7/h11-18,23-25,27-29,37-40,46,54,64H,6-10,19-22,26H2,1-5H3,(H,55,73)(H,56,70)(H,57,65)(H,58,72)(H,59,69)(H,60,71)(H,66,67)(H,75,76);(H,6,7)/t28-,29-,37-,38-,39-,40-,46-;/m0./s1 |

InChI Key |

IDHHNDRKPWTJSE-VXJHEXFUSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Mca-YVADAP-Lys(Dnp)-OH TFA: A Fluorogenic Substrate for Caspase-1 and ACE2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH TFA, detailing its mechanism of action, physicochemical properties, and applications in enzymatic assays. This information is intended to support researchers in the fields of inflammation, apoptosis, and cardiovascular research in utilizing this tool for the sensitive detection of caspase-1 and Angiotensin-Converting Enzyme 2 (ACE2) activity.

Core Mechanism: Fluorescence Resonance Energy Transfer (FRET)

The fluorescence of this compound is governed by the principle of Fluorescence Resonance Energy Transfer (FRET), a mechanism describing the non-radiative transfer of energy between two light-sensitive molecules.[1][2] In this substrate, the 7-methoxycoumarin-4-yl)acetyl (Mca) group acts as the fluorescent donor, and the 2,4-dinitrophenyl (Dnp) group serves as the quenching acceptor.[3]

In its intact state, the close proximity of the Mca and Dnp moieties within the peptide structure allows for efficient FRET to occur.[3] When the Mca fluorophore is excited by an external light source, it transfers its energy to the nearby Dnp quencher instead of emitting it as fluorescence.[4] This energy transfer is non-radiative, meaning it does not produce light, and results in a low overall fluorescence signal.[2][4]

The peptide backbone, Tyr-Val-Ala-Asp-Ala-Pro (YVADAP), is specifically designed as a recognition and cleavage sequence for certain proteases.[3] Caspase-1, a key enzyme in inflammatory pathways, cleaves the peptide bond between the aspartic acid (D) and alanine (A) residues.[3] Similarly, ACE2 can also hydrolyze this substrate.[3][5] Upon enzymatic cleavage, the Mca fluorophore is spatially separated from the Dnp quencher.[3] This separation disrupts the FRET process, preventing the energy transfer. Consequently, the Mca group, upon excitation, emits its characteristic fluorescence, leading to a significant and detectable increase in the fluorescence signal.[2][3] This "turn-on" fluorescence is directly proportional to the enzymatic activity.

Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C₅₅H₆₅F₃N₁₀O₂₁ | |

| Excitation Wavelength (λex) | ~325-365 nm | [1] |

| Emission Wavelength (λem) | ~392-440 nm | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. | [1] |

Comparative Kinetic Data for Caspase Substrates

| Substrate | Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |

| Ac-YVAD-AMC | Caspase-1 | 9.7 | 14 | 1,400,000 | [1] |

| Ac-WEHD-AMC | Caspase-1 | 23 | 12 | 520,000 | [1] |

| Ac-DEVD-AMC | Caspase-3 | 10.1 | 16.5 | 1,630,000 | [1] |

| Note: This data is for comparative purposes and was not obtained using Mca-YVADAP-Lys(Dnp)-OH. Researchers should determine the kinetic parameters for Mca-YVADAP-Lys(Dnp)-OH under their specific experimental conditions. |

Experimental Protocols

The following are detailed methodologies for performing caspase-1 and ACE2 activity assays using this compound. These protocols are based on established principles for fluorometric enzyme assays and should be optimized for specific experimental conditions.

Caspase-1 Activity Assay

This protocol outlines the steps for measuring caspase-1 activity in cell lysates.

Materials:

-

This compound substrate

-

DMSO (for substrate reconstitution)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 10 mM DTT)

-

Recombinant human caspase-1 (for standard curve)

-

96-well black microplate

-

Fluorometric microplate reader with excitation at ~325-365 nm and emission at ~392-440 nm.

Procedure:

-

Substrate Preparation: Reconstitute this compound in DMSO to a stock concentration of 10 mM. Store aliquots at -20°C.

-

Cell Lysate Preparation:

-

Induce apoptosis or inflammasome activation in your cell line of interest.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) containing the caspase-1 enzyme.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

Prepare a standard curve using a known concentration range of recombinant caspase-1.

-

In a 96-well black microplate, add 50 µL of Assay Buffer to each well.

-

Add 10-50 µg of cell lysate to the sample wells.

-

Add the appropriate amount of recombinant caspase-1 to the standard curve wells.

-

Prepare a blank well containing only Assay Buffer.

-

-

Enzymatic Reaction:

-

Prepare a working solution of the substrate by diluting the 10 mM stock in Assay Buffer to a final concentration of 100 µM.

-

Initiate the reaction by adding 50 µL of the 100 µM substrate solution to each well (final concentration of 50 µM).

-

-

Fluorescence Measurement:

-

Immediately start monitoring the fluorescence intensity at 37°C using a microplate reader with excitation at ~325-365 nm and emission at ~392-440 nm.

-

Record readings every 1-5 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Subtract the blank reading from all sample and standard readings.

-

Plot the fluorescence intensity versus time for each sample. The slope of the linear portion of the curve represents the reaction rate.

-

Generate a standard curve by plotting the reaction rate versus the concentration of recombinant caspase-1.

-

Determine the caspase-1 activity in the cell lysates by interpolating their reaction rates from the standard curve.

-

ACE2 Activity Assay

This protocol provides a method for measuring ACE2 activity, for example, in tissue homogenates.

Materials:

-

This compound substrate

-

DMSO (for substrate reconstitution)

-

ACE2 Assay Buffer (e.g., 75 mM Tris-HCl, pH 7.5, 1 M NaCl, 0.5 mM ZnCl₂)

-

Tissue Homogenization Buffer (e.g., ACE2 Assay Buffer with 0.5% Triton X-100 and protease inhibitors)

-

Recombinant human ACE2 (for standard curve)

-

96-well black microplate

-

Fluorometric microplate reader with excitation at ~325-365 nm and emission at ~392-440 nm.

Procedure:

-

Substrate Preparation: Reconstitute this compound in DMSO to a stock concentration of 10 mM. Store aliquots at -20°C.

-

Tissue Homogenate Preparation:

-

Excise and weigh the tissue of interest.

-

Homogenize the tissue in ice-cold Tissue Homogenization Buffer.

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the ACE2 enzyme.

-

Determine the protein concentration of the homogenate.

-

-

Assay Setup:

-

Prepare a standard curve with recombinant ACE2.

-

In a 96-well black microplate, add 50 µL of ACE2 Assay Buffer to each well.

-

Add 20-100 µg of tissue homogenate to the sample wells.

-

Add the appropriate amount of recombinant ACE2 to the standard curve wells.

-

Include a blank well with only ACE2 Assay Buffer.

-

-

Enzymatic Reaction:

-

Prepare a working solution of the substrate by diluting the 10 mM stock in ACE2 Assay Buffer to a final concentration of 20 µM.

-

Start the reaction by adding 50 µL of the 20 µM substrate solution to each well (final concentration of 10 µM).

-

-

Fluorescence Measurement:

-

Incubate the plate at 37°C and measure the fluorescence intensity every 5 minutes for 1-2 hours using a microplate reader (Ex: ~325-365 nm, Em: ~392-440 nm).

-

-

Data Analysis:

-

Perform data analysis as described in the caspase-1 activity assay protocol to determine the ACE2 activity in the tissue homogenates.

-

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflow related to the use of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abcam.com [abcam.com]

- 4. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]

An In-depth Technical Guide to Mca-YVADAP-Lys(Dnp)-OH TFA: A Fluorogenic Substrate for Caspase-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH TFA, with a focus on its substrate specificity for caspases. This document details the substrate's mechanism of action, provides a thorough experimental protocol for its use in determining caspase activity, and presents relevant data to aid in experimental design and interpretation.

Introduction

This compound is a highly sensitive fluorogenic substrate primarily used for the detection of Caspase-1 activity.[1][2][3] It is a synthetic peptide, Tyr-Val-Ala-Asp-Ala-Pro-Lys, with a (7-Methoxycoumarin-4-yl)acetyl (Mca) group at the N-terminus and a 2,4-dinitrophenyl (Dnp) group on the lysine (Lys) residue.[3][4] The substrate's design is based on the principle of Fluorescence Resonance Energy Transfer (FRET).

In its intact state, the close proximity of the Mca fluorophore and the Dnp quencher results in the suppression of fluorescence.[3][4] Caspase-1 preferentially recognizes and cleaves the peptide sequence at the C-terminal side of the aspartic acid (Asp) residue within the YVAD motif.[3] This cleavage event separates the Mca fluorophore from the Dnp quencher, leading to a significant increase in fluorescence that can be monitored in real-time. This substrate is also reported to be cleaved by Angiotensin-Converting Enzyme 2 (ACE2), but at a different cleavage site, between the proline (Pro) and lysine (Lys) residues.[4]

Substrate Specificity and Quantitative Data

For comparative purposes, the following table presents kinetic data for the related and commonly used Caspase-1 substrate, Ac-YVAD-AMC. This data can offer a point of reference for researchers. It is important to note that these values were not obtained using Mca-YVADAP-Lys(Dnp)-OH, and researchers should determine the kinetic parameters for this specific substrate under their own experimental conditions.

| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Ac-YVAD-AMC | Caspase-1 | 9.7 | 14 | 1,400,000 |

| Ac-WEHD-AMC | Caspase-1 | 23 | 12 | 520,000 |

| Ac-DEVD-AMC | Caspase-3 | 10.1 | 16.5 | 1,630,000 |

Note: Data presented is for comparative purposes and was not obtained using Mca-YVADAP-Lys(Dnp)-OH.

Signaling Pathway for Caspase-1 Activation

Caspase-1 is a key inflammatory caspase, the activation of which is tightly controlled by multi-protein complexes known as inflammasomes. The following diagram illustrates the canonical NLRP3 inflammasome activation pathway, which leads to the processing and activation of pro-caspase-1.

Experimental Protocols

The following is a detailed protocol for determining the kinetic parameters (Km and kcat) of a caspase using Mca-YVADAP-Lys(Dnp)-OH. This protocol can be adapted to screen the substrate against a panel of different caspases to determine its specificity.

Materials and Reagents

-

This compound substrate: Stock solution (e.g., 10 mM) in DMSO. Store at -20°C, protected from light.

-

Recombinant active caspases: (e.g., Caspase-1, -2, -3, -4, -5, -6, -7, -8, -9). Store according to the manufacturer's instructions.

-

Caspase Assay Buffer: 20 mM HEPES, 10% (w/v) sucrose, 0.1% (w/v) CHAPS, 10 mM DTT, pH 7.4. Prepare fresh DTT before each experiment.

-

96-well black, flat-bottom microplate.

-

Fluorometric microplate reader: Capable of excitation at ~325-340 nm and emission at ~390-400 nm.

Experimental Workflow Diagram

References

The Principle and Application of FRET Substrates: An In-depth Technical Guide to Mca-YVADAP-Lys(Dnp)-OH TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and applications of Förster Resonance Energy Transfer (FRET) substrates, with a specific focus on Mca-YVADAP-Lys(Dnp)-OH TFA. This fluorogenic substrate is a powerful tool for the sensitive and continuous measurement of enzyme activity, particularly for caspase-1, a key mediator of inflammation.

Core Principles of FRET and the Mca-Dnp Pair

Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore transfers energy to a proximal acceptor molecule, often a quencher. This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over a range of 1-10 nanometers. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it an extremely sensitive "molecular ruler."[1]

In the context of enzyme substrates, a peptide sequence specific to a particular protease is synthesized with a FRET pair flanking the cleavage site. The Mca-Dnp pair is a classic and widely used combination for such assays.[2]

-

(7-Methoxycoumarin-4-yl)acetyl (Mca) serves as the fluorescent donor . When excited by an appropriate wavelength of light, it is capable of emitting fluorescence.

-

2,4-Dinitrophenyl (Dnp) acts as the quencher or acceptor. It absorbs the energy transferred from the excited Mca, dissipating it non-radiatively as heat.

In the intact substrate molecule, Mca and Dnp are held in close proximity by the peptide backbone, leading to efficient FRET and quenching of Mca's fluorescence. Upon enzymatic cleavage of the peptide, the Mca donor and Dnp quencher are separated, disrupting FRET and resulting in a significant increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity.[2][3]

This compound: A Specific Caspase-1 Substrate

This compound is a synthetic peptide substrate designed for the specific detection of caspase-1 activity.[4][5]

-

Mca ((7-Methoxycoumarin-4-yl)acetyl) : The N-terminal fluorescent donor.

-

YVADAP (Tyr-Val-Ala-Asp-Ala-Pro) : A specific amino acid sequence recognized and cleaved by caspase-1. The cleavage occurs after the aspartic acid (Asp) residue.[4][5]

-

Lys(Dnp)-OH (Lysine(2,4-Dinitrophenyl)) : The C-terminal lysine residue is modified with the Dnp quencher.

-

TFA (Trifluoroacetate) : A counter-ion from the purification process.

The substrate is also known to be cleaved by Angiotensin-Converting Enzyme 2 (ACE2), though at a different position.[4][5]

Quantitative Data

The following tables summarize the key quantitative parameters for the Mca-Dnp FRET pair and the Mca-YVADAP-Lys(Dnp)-OH substrate.

Table 1: Physicochemical and Spectroscopic Properties of Mca-YVADAP-Lys(Dnp)-OH

| Property | Value | Reference |

| Molecular Formula | C₅₃H₆₄N₁₀O₁₉ | [4] |

| Molecular Weight | 1145.13 g/mol | [4] |

Table 2: Spectroscopic Properties of the Mca-Dnp FRET Pair

| Parameter | Value | Reference |

| Mca Excitation Wavelength | 325 - 330 nm | [6][7] |

| Mca Emission Wavelength | 390 - 393 nm | [6][7] |

| Dnp Absorption Maximum | ~360 nm | [8] |

| Mca Molar Extinction Coefficient (ε) at 325 nm | 14,500 M⁻¹cm⁻¹ | [9] |

| Dnp Molar Extinction Coefficient (ε) at 360 nm | 17,400 M⁻¹cm⁻¹ | [8] |

| Mca Fluorescence Quantum Yield (ΦF) | 0.49 | [9] |

Table 3: Kinetic Parameters for Caspase-1 with a Similar FRET Substrate

| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Ac-YVAD-AMC | Caspase-1 | 10.9 ± 1.2 | 1.8 ± 0.1 | 1.7 x 10⁵ |

Experimental Protocol: Caspase-1 Activity Assay

This protocol provides a general framework for measuring caspase-1 activity using Mca-YVADAP-Lys(Dnp)-OH. Optimization may be required for specific experimental setups.

3.1. Materials

-

This compound substrate

-

Recombinant or purified caspase-1

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

-

96-well black microplate

-

Fluorescence microplate reader with excitation at ~328 nm and emission at ~393 nm

-

Inhibitor control (e.g., Ac-YVAD-CHO)

3.2. Methods

-

Reagent Preparation:

-

Prepare a stock solution of the Mca-YVADAP-Lys(Dnp)-OH substrate (e.g., 10 mM in DMSO). Store at -20°C, protected from light.

-

Prepare working solutions of the substrate by diluting the stock solution in Assay Buffer to the desired final concentrations (e.g., 1-100 µM).

-

Prepare a solution of active caspase-1 in Assay Buffer. The optimal concentration should be determined empirically.

-

-

Assay Procedure:

-

Add 50 µL of the caspase-1 solution to the wells of the 96-well plate.

-

For inhibitor controls, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

-

To initiate the reaction, add 50 µL of the substrate working solution to each well.

-

Immediately place the plate in the fluorescence microplate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at 37°C.

-

The kinetic data will show an increase in fluorescence over time, which is proportional to the rate of substrate cleavage.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.

-

Plot V₀ against the substrate concentration to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

-

Visualizations

FRET Mechanism and Enzymatic Cleavage

Caption: Mechanism of the Mca-Dnp FRET substrate for detecting caspase-1 activity.

Canonical NLRP3 Inflammasome Activation Pathway

Caption: Canonical NLRP3 inflammasome pathway leading to caspase-1 activation and inflammation.

Conclusion

This compound is a valuable tool for researchers studying caspase-1 activity and the inflammatory processes it mediates. The principles of FRET provide a sensitive and continuous method for monitoring enzyme kinetics, facilitating high-throughput screening of potential inhibitors and detailed mechanistic studies. A thorough understanding of the underlying principles and experimental considerations is crucial for obtaining reliable and reproducible data.

References

- 1. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]

- 2. The protease caspase-1: Activation pathways and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. cdn.thomasnet.com [cdn.thomasnet.com]

- 7. bachem.com [bachem.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

Measuring ACE2 Activity: A Technical Guide Using Mca-YVADAP-Lys(Dnp)-OH TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodology for measuring Angiotensin-Converting Enzyme 2 (ACE2) activity using the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH TFA. ACE2, a critical enzyme in the renin-angiotensin system and the cellular receptor for SARS-CoV-2, is a key target in cardiovascular and infectious disease research. This document details the underlying principles, experimental protocols, and data interpretation for accurate and reproducible ACE2 activity assessment.

Core Principle: Fluorescence Resonance Energy Transfer (FRET)

The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[1][2][3] The substrate, Mca-YVADAP-Lys(Dnp)-OH, is a synthetic peptide containing a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher acceptor, 2,4-dinitrophenyl (Dnp).[1][2][4] In the intact peptide, the close proximity of Mca and Dnp allows for FRET, where the energy from the excited Mca is transferred to the Dnp molecule, quenching the fluorescent signal.[2][4]

ACE2, a carboxypeptidase, specifically cleaves the peptide bond between the Proline (Pro) and Lysine (Lys) residues.[2] This cleavage separates the Mca fluorophore from the Dnp quencher.[4][5] Relieved from the quenching effect, the Mca group can now emit its characteristic fluorescence upon excitation. The increase in fluorescence intensity is directly proportional to the enzymatic activity of ACE2 and can be monitored in real-time.[6]

Quantitative Data Summary

The following tables summarize typical concentrations and conditions used in ACE2 enzymatic assays. These values can serve as a starting point for assay optimization.

Table 1: Reagent Concentrations

| Component | Typical Concentration | Source(s) |

| Recombinant Human ACE2 | 0.2 µg/mL (final) | [7] |

| Mca-YVADAP-Lys(Dnp)-OH | 10 µM - 100 µM | [8] |

| Mca-YVADAP-Lys(Dnp)-OH | 20 µM (final) | [7] |

| Tris Buffer | 75 mM | [4][6][7] |

| NaCl | 1 M | [4][6][7][8] |

| ZnCl₂ | 0.5 mM - 10 µM | [8][9] |

| Captopril (ACE1 Inhibitor) | 10 µM - 100 µM | [4][8] |

| MLN-4760 (ACE2 Inhibitor) | 1 µM - 10 µM | [4][8][9] |

| DX600 (ACE2 Inhibitor) | 1 µM - 10 µM | [8][9][10] |

Table 2: Standard Curve Parameters for Recombinant ACE2

| Standard | rhACE2 Concentration (ng/mL) | Source(s) |

| 1 | 50 | [9] |

| 2 | 25 | [9] |

| 3 | 12.5 | [9] |

| 4 | 6.25 | [9] |

| 5 | 3.13 | [9] |

| 6 | 1.56 | [9] |

Table 3: Spectrofluorometer Settings

| Parameter | Wavelength (nm) | Source(s) |

| Excitation | 320 | [7][8][9][11][12] |

| Emission | 405 | [7][8][9][11][12] |

| Emission (Alternative) | 420 | [13] |

Detailed Experimental Protocols

This section provides a generalized protocol for measuring ACE2 activity. It is crucial to optimize conditions for specific experimental setups (e.g., purified enzyme vs. cell lysates).

Reagent Preparation

-

ACE2 Assay Buffer: Prepare a solution containing 75 mM Tris-HCl (pH 7.5), 1 M NaCl, and 0.5 mM ZnCl₂.[4][8] For assays with biological samples, the inclusion of other protease inhibitors like 10 µM Captopril (to inhibit ACE1) is recommended to ensure specificity.[4][8]

-

Substrate Stock Solution: Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM).[4] Store this stock at -20°C, protected from light.[2][6]

-

Working Substrate Solution: Immediately before use, dilute the substrate stock solution in ACE2 Assay Buffer to the desired final concentration (e.g., 20 µM).[7]

-

Enzyme Solution: Dilute recombinant ACE2 or biological samples (e.g., cell lysates, tissue homogenates) in cold ACE2 Assay Buffer to the desired concentration.[7] Keep on ice.

-

Inhibitor Solution (for control wells): Prepare a stock solution of a specific ACE2 inhibitor, such as MLN-4760 (10 mM in water), and dilute to the desired working concentration (e.g., 1-10 µM) in ACE2 Assay Buffer.[4][9]

Assay Procedure (96-well plate format)

-

Plate Setup: Use an opaque, black 96-well microplate to minimize background fluorescence.[6]

-

Reaction Wells:

-

Sample Wells: Add 50 µL of the enzyme solution.

-

Inhibitor Control Wells: Add the sample/enzyme solution and the specific ACE2 inhibitor (e.g., MLN-4760) to differentiate ACE2 activity from other proteases.

-

Substrate Blank Wells: Add 50 µL of ACE2 Assay Buffer without any enzyme. This is used to measure background fluorescence from the substrate itself.

-

-

Pre-incubation: If using inhibitors, pre-incubate the plate at 37°C for 10-30 minutes.[4]

-

Initiate Reaction: Add 50 µL of the working substrate solution to all wells to initiate the enzymatic reaction, bringing the total volume to 100 µL.[7]

-

Fluorescence Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence in kinetic mode at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.[7][8] Record readings every 5 minutes for a duration of 30 minutes to 2.5 hours.[4][13]

Data Analysis

-

Subtract Background: For each time point, subtract the average fluorescence reading of the substrate blank wells from the readings of all other wells.

-

Determine ACE2-Specific Activity: Subtract the fluorescence rate of the inhibitor control wells from the sample wells.

-

Calculate Reaction Rate: Plot the background-subtracted fluorescence units (RFU) versus time. The initial reaction rate (V₀) is the slope of the linear portion of this curve (RFU/min).

-

Quantify Activity: To convert RFU/min to a molar rate (e.g., pmole/min/µg), a standard curve must be generated using a free Mca-containing peptide fragment (e.g., Mca-Pro-Leu) of known concentrations.[7] This allows for the determination of a conversion factor from RFU to pmoles.[7]

Experimental and Logical Workflows

Visualizing the experimental workflow is essential for planning and execution.

General Assay Workflow

The following diagram illustrates the standard workflow for an ACE2 activity assay.

Inhibitor Screening Logic

This assay is readily adaptable for high-throughput screening of potential ACE2 inhibitors.

Important Considerations

-

Substrate Specificity: Mca-YVADAP-Lys(Dnp)-OH is not exclusively cleaved by ACE2. It can also serve as a substrate for other proteases, notably caspase-1.[1][2][4][8] Therefore, the use of specific ACE2 inhibitors (like MLN-4760) or samples from ACE2-deficient models is crucial for confirming that the measured activity is indeed from ACE2.[4]

-

Alternative Substrate: A related substrate, Mca-APK(Dnp), is also commonly used and may offer better specificity in some contexts, as it is reportedly not cleaved by caspase-1.[3][4] However, one study suggests Mca-APK(Dnp) is not selective for ACE2 either.[14]

-

Light Sensitivity: The Mca-based substrate is light-sensitive. Aliquots should be stored at -20°C or below and protected from light at all times to prevent degradation and high background fluorescence.[2][6]

-

Assay Conditions: ACE2 is a metalloproteinase and requires zinc for its activity.[4][5] The pH and salt concentration of the assay buffer can also significantly impact enzyme activity and should be optimized.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. rndsystems.com [rndsystems.com]

- 3. MCA-APK(Dnp)-OH (ACE2 Fluorogenic Substrate) [sbsgenetech.com]

- 4. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mca-APK(Dnp) ACE2 substrate | AAT Bioquest [aatbio.com]

- 6. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]

- 7. Recombinant Human ACE-2 Assay: R&D Systems [rndsystems.com]

- 8. Species-specific inhibitor sensitivity of angiotensin-converting enzyme 2 (ACE2) and its implication for ACE2 activity assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. abcam.cn [abcam.cn]

- 14. NSUWorks - Health Professions Division REACH Day: MCA-APK(DNP) IS NOT A SELECTIVE SUBSTRATE OF ANGIOTENSIN-CONVERTING ENZYME-2 [nsuworks.nova.edu]

In-Depth Technical Guide to Mca-YVADAP-Lys(Dnp)-OH TFA: A Fluorogenic Substrate for Caspase-1 and ACE2

This technical guide provides a comprehensive overview of the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH TFA, designed for researchers, scientists, and drug development professionals. The document details the substrate's core properties, experimental protocols for its use in enzymatic assays, and its role within key signaling pathways.

Core Compound Details

This compound is a synthetic peptide derivative that functions as a sensitive substrate for caspase-1 and angiotensin-converting enzyme 2 (ACE2). Its design is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide sequence, YVADAP, is flanked by a fluorophore, (7-Methoxycoumarin-4-yl)acetyl (Mca), at the N-terminus and a quencher, 2,4-dinitrophenyl (Dnp), attached to the lysine (Lys) residue. In its intact state, the close proximity of the Mca and Dnp groups leads to the quenching of Mca's fluorescence.[1] Enzymatic cleavage of the peptide backbone separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.

Physicochemical and Spectroscopic Properties

The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅₅H₆₅F₃N₁₀O₂₁ |

| Molecular Weight | 1259.15 g/mol |

| Excitation Wavelength | ~325 nm |

| Emission Wavelength | ~392-393 nm |

| Purity | >95% (as determined by HPLC)[2] |

| Storage Conditions | Store at -20°C to -70°C, protected from light. Avoid repeated freeze-thaw cycles.[2] |

Mechanism of Action: FRET-Based Detection

The utility of Mca-YVADAP-Lys(Dnp)-OH as an enzymatic substrate is rooted in the FRET phenomenon. The Mca fluorophore and the Dnp quencher are a commonly used FRET pair.[3][4] When the substrate is intact, the energy absorbed by the Mca group upon excitation is non-radiatively transferred to the Dnp group, preventing the emission of light.

Enzymatic cleavage at a specific site within the peptide sequence separates the Mca and Dnp, disrupting the FRET process. This disruption allows the Mca fluorophore to emit light upon excitation, and the resulting increase in fluorescence intensity is directly proportional to the enzymatic activity.[2]

For caspase-1, the cleavage site is anticipated to be after the aspartic acid (D) residue in the YVAD sequence, a well-established recognition motif for this enzyme.[5] ACE2 has also been shown to cleave this substrate, likely at a different position within the peptide.[2]

Experimental Protocols

The following are detailed methodologies for utilizing Mca-YVADAP-Lys(Dnp)-OH in caspase-1 and ACE2 activity assays. These protocols are based on established principles for FRET-based enzymatic assays and information provided by suppliers of this substrate.

General Assay Principle

The assay is a continuous, kinetic assay performed in a microplate format. The increase in fluorescence is monitored over time using a fluorescence microplate reader.

Preparation of Reagents

-

Substrate Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Store aliquots at -20°C or colder, protected from light.

-

Assay Buffer: The optimal buffer composition may vary depending on the enzyme and experimental conditions.

-

For Caspase-1 Activity: A common assay buffer consists of 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, and 10 mM DTT (added fresh).

-

For ACE2 Activity: A recommended assay buffer is 75 mM Tris, pH 7.5, containing 1 M NaCl and 0.5 mM ZnCl₂.[6] To ensure specificity for ACE2, inhibitors of other proteases, such as captopril for ACE, may be included.[6]

-

-

Enzyme Solution: Prepare a solution of purified enzyme or cell/tissue lysate containing the enzyme of interest in the appropriate assay buffer.

Caspase-1 Activity Assay Protocol

-

Prepare the Reaction Mixture: In a 96-well black microplate, add the components in the following order:

-

Assay Buffer

-

Cell lysate or purified caspase-1

-

Incubate for 10 minutes at 37°C to allow protease inhibitors in the lysate to be diluted and any endogenous inhibitors of caspase-1 to dissociate.

-

-

Initiate the Reaction: Add the Mca-YVADAP-Lys(Dnp)-OH substrate to each well to a final concentration of 10-50 µM. The optimal concentration should be determined empirically.

-

Measure Fluorescence: Immediately begin monitoring the increase in fluorescence in a microplate reader with excitation at ~325 nm and emission at ~393 nm. Readings should be taken at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.

-

Data Analysis: Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time curve. The activity can be expressed as relative fluorescence units (RFU) per minute or converted to molar amounts of substrate cleaved using a standard curve generated with the free Mca fluorophore.

ACE2 Activity Assay Protocol

-

Prepare the Reaction Mixture: In a 96-well black microplate, add the components in the following order:

-

ACE2 Assay Buffer

-

Sample containing ACE2 (e.g., cell lysate, tissue homogenate, or purified enzyme)

-

ACE inhibitor (e.g., captopril at a final concentration of 10 µM) and other protease inhibitors as needed.

-

Incubate for 10 minutes at room temperature.

-

-

Initiate the Reaction: Add the Mca-YVADAP-Lys(Dnp)-OH substrate to each well. A final concentration of 50-100 µM has been reported for this substrate with ACE2.[6][7]

-

Measure Fluorescence: Monitor the increase in fluorescence at Ex/Em = ~325/393 nm at 37°C, taking readings at regular intervals.

-

Controls: To confirm that the measured activity is specific to ACE2, a parallel reaction should be run in the presence of a specific ACE2 inhibitor, such as DX600.[6] The ACE2-specific activity is the difference between the rates in the absence and presence of the inhibitor.

-

Data Analysis: Calculate the reaction rate from the linear phase of the fluorescence curve.

Signaling Pathways and Experimental Workflows

Caspase-1 Activation via the Inflammasome

Caspase-1 is a key inflammatory caspase that, in its inactive pro-caspase-1 form, is activated by multiprotein complexes called inflammasomes. The NLRP3 inflammasome is a well-characterized example. Upon stimulation by various signals, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its proximity-induced auto-activation. Active caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.

Caption: Canonical NLRP3 inflammasome activation leading to caspase-1 processing and cytokine maturation.

ACE2 in the Renin-Angiotensin System

ACE2 is a key enzyme in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance. ACE2 counteracts the effects of Angiotensin-Converting Enzyme (ACE) by converting the vasoconstrictor angiotensin II into the vasodilator angiotensin-(1-7). This helps to maintain cardiovascular homeostasis.

Caption: The role of ACE2 in counterbalancing the classical Renin-Angiotensin System.

Experimental Workflow for Enzyme Activity Measurement

The general workflow for using Mca-YVADAP-Lys(Dnp)-OH to measure enzyme activity is straightforward and adaptable for high-throughput screening.

Caption: A generalized workflow for measuring enzyme activity using Mca-YVADAP-Lys(Dnp)-OH.

References

- 1. benchchem.com [benchchem.com]

- 2. rndsystems.com [rndsystems.com]

- 3. cdn.thomasnet.com [cdn.thomasnet.com]

- 4. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mca-Tyr-Val-Ala-Asp-Ala-Pro-Lys(DNP)-OH (Caspase 1 Substrate) - Echelon Biosciences [echelon-inc.com]

- 6. Species-specific inhibitor sensitivity of angiotensin-converting enzyme 2 (ACE2) and its implication for ACE2 activity assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Enzyme Activity: A Technical Guide to Mca-YVADAP-Lys(Dnp)-OH TFA

For Immediate Release

This technical guide provides an in-depth analysis of the fluorogenic substrate, Mca-YVADAP-Lys(Dnp)-OH TFA, tailored for researchers, scientists, and professionals in drug development. This document details the substrate's spectral properties, its mechanism of action, and comprehensive protocols for its application in enzymatic assays.

This compound is a highly sensitive and specific tool for the continuous measurement of enzyme activity, particularly for caspase-1 and angiotensin-converting enzyme 2 (ACE2). Its design is centered on the principle of Fluorescence Resonance Energy Transfer (FRET), which allows for real-time monitoring of proteolytic cleavage.

Core Properties and Spectral Data

The substrate consists of a peptide sequence, Tyr-Val-Ala-Asp-Ala-Pro, which is recognized by specific proteases. This peptide is flanked by a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In its intact state, the proximity of the Dnp quencher to the Mca fluorophore results in a suppression of fluorescence. Enzymatic cleavage of the peptide backbone separates the donor and quencher, leading to a quantifiable increase in fluorescence.

| Property | Value |

| Molecular Formula | C₅₅H₆₅F₃N₁₀O₂₁ |

| Molecular Weight | 1261.15 g/mol |

| Excitation Wavelength (λex) | ~325 - 365 nm |

| Emission Wavelength (λem) | ~392 - 440 nm |

| Purity | >95% (typically assessed by HPLC) |

Mechanism of Action: FRET-Based Detection

The functionality of this compound is based on Fluorescence Resonance Energy Transfer (FRET). The Mca group serves as the fluorescent donor, and the Dnp group acts as the quencher.

Caspase-1 cleaves the peptide between the aspartic acid (Asp) and alanine (Ala) residues.[1] ACE2 has also been shown to cleave this substrate, but at a different site, between the proline (Pro) and lysine (Lys) residues.[2][3] This cleavage event disrupts FRET, leading to a detectable fluorescent signal.

Experimental Protocols

Below are generalized protocols for utilizing this compound in enzymatic assays. It is crucial to optimize these protocols for specific experimental conditions.

General Workflow for Enzyme Activity Assay

Caspase-1 Activity Assay Protocol

-

Reagent Preparation :

-

Assay Buffer : Prepare a buffer appropriate for caspase-1 activity (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2).

-

Enzyme Preparation : Dilute recombinant caspase-1 or prepare cell lysates containing active caspase-1 in cold assay buffer.

-

Substrate Stock Solution : Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.

-

(Optional) Inhibitor : Prepare a stock solution of a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) for control experiments.

-

-

Assay Procedure :

-

Add 50 µL of assay buffer to the wells of a 96-well microplate.

-

Add 10 µL of the caspase-1 containing sample or recombinant enzyme. For inhibitor controls, pre-incubate the enzyme with the inhibitor for 10-15 minutes.

-

Equilibrate the plate to the desired temperature (e.g., 37°C).

-

Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the final desired concentration (typically 10-50 µM).

-

Initiate the reaction by adding 40 µL of the substrate working solution to each well.

-

Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation set to ~325-365 nm and emission to ~392-440 nm.

-

Record data every 1-2 minutes for a period of 30-60 minutes.

-

-

Data Analysis :

-

Determine the rate of reaction (V) from the linear portion of the fluorescence versus time plot.

-

Enzyme activity can be expressed as the change in fluorescence units per minute.

-

ACE2 Activity Assay Protocol

-

Reagent Preparation :

-

Assay Buffer : Prepare a buffer suitable for ACE2 activity (e.g., 75 mM Tris-HCl, pH 7.5, containing 1 M NaCl and 0.5 mM ZnCl₂).

-

Enzyme Preparation : Dilute recombinant ACE2 or use biological samples (e.g., cell lysates, tissue homogenates) in assay buffer.

-

Substrate Stock Solution : Prepare a 10 mM stock solution of this compound in DMSO.

-

(Optional) Inhibitor : Prepare a stock solution of a specific ACE2 inhibitor for control experiments.

-

-

Assay Procedure :

-

Pipette 50 µL of assay buffer into each well of a 96-well microplate.

-

Add 20 µL of the ACE2-containing sample. For inhibitor controls, pre-incubate the sample with the inhibitor.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 10-50 µM).

-

Start the reaction by adding 30 µL of the diluted substrate solution to each well.

-

Monitor the increase in fluorescence kinetically at an excitation wavelength of ~325-365 nm and an emission wavelength of ~392-440 nm.

-

Collect readings at regular intervals for at least 30 minutes.

-

-

Data Analysis :

-

Calculate the reaction rate from the slope of the linear phase of the fluorescence curve.

-

Compare the activity in the presence and absence of the specific inhibitor to determine ACE2-specific activity.

-

Conclusion

This compound is a versatile and sensitive fluorogenic substrate for the investigation of caspase-1 and ACE2 activity. The FRET-based mechanism allows for straightforward, real-time monitoring of enzyme kinetics. The protocols provided herein serve as a foundation for the development of robust and reliable enzymatic assays in various research and drug discovery applications.

References

The Dnp Quencher in FRET Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,4-Dinitrophenyl (Dnp) group is a widely utilized quencher in Förster Resonance Energy Transfer (FRET) peptides, primarily due to its efficiency, cost-effectiveness, and versatility. This guide provides a comprehensive technical overview of the Dnp quencher's role, its common fluorophore partners, and its application in designing FRET-based assays for studying enzymatic activity, particularly proteases.

Core Principles of Dnp-Based FRET

FRET is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor molecule, in this case, the Dnp quencher. When in close proximity (typically 10-100 Å), the energy from the excited donor is transferred to the Dnp moiety, which dissipates this energy as heat, effectively quenching the fluorescence of the donor.[1][2] The efficiency of this quenching is exquisitely sensitive to the distance between the donor and the Dnp group, following an inverse sixth-power relationship.

In a typical FRET peptide design, a fluorophore and the Dnp quencher are positioned on opposite sides of a specific enzyme cleavage site within a peptide sequence. In the intact peptide, the close proximity of the donor and Dnp results in minimal fluorescence. Upon enzymatic cleavage of the peptide backbone, the fluorophore and Dnp are separated, disrupting FRET and leading to a significant increase in fluorescence. This "turn-on" fluorescent signal is directly proportional to the enzymatic activity.[3]

Quantitative Data on Dnp FRET Pairs

The selection of an appropriate fluorophore-Dnp pair is critical for the successful design of a FRET peptide. The key parameters to consider are the spectral overlap between the donor's emission and the quencher's absorption, and the Förster distance (R₀), which is the distance at which FRET efficiency is 50%.

| Fluorophore (Donor) | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (ΦF) | Paired Quencher | Förster Distance (R₀) |

| Mca | ~325 nm | ~392 nm | ~14,500 M⁻¹cm⁻¹ | ~0.49 | Dnp | ~36.5 Å |

| Abz | ~320 nm | ~420 nm | Not specified | Not specified | Dnp | Not explicitly found |

| Trp | ~280 nm | ~360 nm | ~5,600 M⁻¹cm⁻¹ | ~0.2 | Dnp | ~20.9 Å (with Dansyl) |

| ACC | Not specified | Not specified | Not specified | 0.861 (free fluorophore) | Dnp | ~34.7 Å |

Experimental Protocols

Protocol 1: Synthesis of a Dnp-Quenched FRET Peptide

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a generic FRET peptide using Fmoc chemistry.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-Lys(Dnp)-OH

-

Fluorophore acid (e.g., Mca-OH)

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid in DMF with coupling reagents and DIPEA. Add the mixture to the resin and agitate for 2 hours. Wash the resin with DMF.

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence. To incorporate the Dnp quencher, use Fmoc-Lys(Dnp)-OH during the corresponding coupling step.

-

Fluorophore Labeling: After the final amino acid coupling and Fmoc deprotection, couple the fluorophore acid (e.g., Mca-OH) to the N-terminus of the peptide using coupling reagents and DIPEA.

-

Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Washing: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

-

Drying: Dry the peptide pellet under vacuum.

Protocol 2: Purification and Characterization of the FRET Peptide

Materials:

-

Crude FRET peptide

-

Solvents for HPLC (e.g., acetonitrile, water, TFA)

-

Reversed-phase HPLC (RP-HPLC) system with a C18 column

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

-

Purify the peptide using RP-HPLC with a suitable gradient of acetonitrile in water containing 0.1% TFA.

-

Monitor the elution profile at the absorbance wavelength of the peptide bond (220 nm) and the fluorophore/quencher.

-

Collect the fractions containing the purified peptide.

-

-

Characterization:

-

Confirm the purity of the collected fractions by analytical RP-HPLC.

-

Verify the identity of the peptide by mass spectrometry to confirm the correct molecular weight.

-

-

Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a powder.

Protocol 3: Protease Activity Assay using a Dnp-Quenched FRET Peptide

This protocol provides a general framework for a continuous kinetic assay in a 96-well plate format.

Materials:

-

Purified Dnp-quenched FRET peptide

-

Purified protease

-

Assay buffer specific for the protease of interest

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the FRET peptide in a suitable solvent like DMSO.

-

Prepare a stock solution of the protease in an appropriate buffer.

-

Prepare the assay buffer. For example, a common buffer for Caspase-3 assays is 20 mM HEPES, pH 7.4, with 2 mM EDTA, 0.1% CHAPS, and 5 mM DTT.[4]

-

-

Assay Setup:

-

In a 96-well black microplate, add the assay buffer to each well.

-

Add the FRET peptide substrate to each well to the desired final concentration.

-

Include a negative control with no enzyme.

-

-

Initiate the Reaction: Add the protease to the wells to initiate the reaction.

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

-

Monitor the increase in fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

For kinetic studies, perform the assay with varying substrate concentrations to determine Michaelis-Menten parameters (Km and Vmax).[5]

-

Inner Filter Effect Correction: At high substrate concentrations, the inner filter effect can lead to an underestimation of fluorescence. This can be corrected mathematically using the absorbance of the substrate at the excitation and emission wavelengths.[6]

-

Visualizations

Caption: FRET mechanism in Dnp-quenched peptides.

Caption: Workflow for Dnp-FRET peptide assays.

Applications in Research and Drug Discovery

The primary application of Dnp-quenched FRET peptides is in the continuous and sensitive measurement of protease activity.[7] This has significant implications in various research areas:

-

Enzyme Kinetics and Specificity: These peptides are invaluable tools for determining the kinetic parameters (Km and kcat) of proteases and for studying their substrate specificity.

-

High-Throughput Screening (HTS): The fluorogenic nature of the assay makes it readily adaptable for HTS of potential protease inhibitors in drug discovery pipelines.

-

Disease Research: Dysregulation of protease activity is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Dnp-FRET peptides can be used to study the role of specific proteases in these conditions.

While the core application remains focused on protease activity, the principles of FRET with Dnp quenchers can be extended to other areas, such as studying protein-protein interactions or conformational changes, although this is less common for the Dnp quencher itself.

Conclusion

The Dnp quencher, in combination with a variety of fluorophores, provides a robust and accessible platform for the design of FRET-based peptide probes. Its well-characterized properties, coupled with straightforward assay protocols, make it an indispensable tool for researchers and drug development professionals studying enzymatic processes, particularly in the field of proteomics and drug discovery.

References

- 1. Estimating the distance separating fluorescent protein FRET pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]

- 3. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Deciphering Design Principles of Förster Resonance Energy Transfer-Based Protease Substrates: Thermolysin-Like Protease from Geobacillus stearothermophilus as a Test Case - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mpbio.com [mpbio.com]

Mca-YVADAP-Lys(Dnp)-OH TFA: An In-depth Technical Guide for Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH TFA, a critical tool for the investigation of apoptosis and inflammatory pathways. We will delve into its mechanism of action, provide detailed experimental protocols, present relevant quantitative data, and illustrate key signaling pathways and experimental workflows.

Core Concepts: Mechanism of Action

This compound is a synthetic peptide substrate designed for the sensitive and specific detection of caspase-1 activity.[1] Its operation is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[1] The peptide sequence, Tyr-Val-Ala-Asp-Ala-Pro (YVADAP), contains the specific recognition and cleavage site for caspase-1, which is the peptide bond following the aspartic acid (Asp) residue.[1]

The N-terminus of the peptide is conjugated to a fluorophore, (7-Methoxycoumarin-4-yl)acetyl (Mca), and the lysine (Lys) residue is derivatized with a quencher molecule, 2,4-dinitrophenyl (Dnp).[1] In the intact substrate, the close proximity of Mca and Dnp allows for efficient quenching of the Mca fluorescence via FRET.[1] Upon cleavage by active caspase-1, the Mca-containing fragment is liberated from the Dnp quencher.[1] This separation disrupts FRET, leading to a significant increase in fluorescence that can be monitored in real-time.[1] The trifluoroacetate (TFA) salt form is a common preparation of this peptide.

This substrate is also reported to be cleaved by Angiotensin-Converting Enzyme 2 (ACE2), which should be a consideration in experimental design.[2]

Quantitative Data

| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Ac-YVAD-AMC | Caspase-1 | 9.7 ± 1.2 | 11.2 ± 0.5 | 1,150,000 |

| Ac-WEHD-AMC | Caspase-1 | 18.0 ± 2.0 | 10.0 ± 0.6 | 556,000 |

| Ac-DEVD-AMC | Caspase-3 | 9.2 ± 1.1 | 16.5 ± 0.8 | 1,790,000 |

Note: Data presented is for comparative purposes and was not obtained using this compound. AMC (7-amino-4-methylcoumarin) is a different fluorophore.

Physicochemical and Spectroscopic Properties of Mca-YVADAP-Lys(Dnp)-OH

| Property | Value |

| Molecular Formula | C55H65F3N10O21 |

| Molecular Weight | 1259.15 g/mol |

| Excitation Wavelength (λex) | ~325 nm |

| Emission Wavelength (λem) | ~392 nm |

| Purity | Typically >95% (by HPLC) |

| Solubility | Soluble in DMSO |

Signaling Pathways in Apoptosis Research

Caspase-1 is a key inflammatory caspase. While its primary role is to induce a pro-inflammatory form of programmed cell death called pyroptosis through the cleavage of Gasdermin D (GSDMD), it can also initiate apoptosis under specific conditions, particularly in cells with low or no GSDMD expression. In such scenarios, caspase-1 can cleave Bid, a pro-apoptotic Bcl-2 family member, leading to the activation of the intrinsic apoptotic pathway. Additionally, caspase-1 can directly process and activate caspase-7, another executioner caspase.

Below is a diagram illustrating the signaling pathway of caspase-1-mediated apoptosis in GSDMD-deficient cells.

Caption: Caspase-1-mediated apoptosis in GSDMD-deficient cells.

Experimental Protocols

The following protocols provide a general framework for using this compound to measure caspase-1 activity in both purified enzyme preparations and cell lysates.

Materials and Reagents

-

This compound substrate

-

Dimethyl sulfoxide (DMSO)

-

Recombinant active caspase-1 (for positive control and standard curve)

-

Caspase-1 inhibitor (e.g., Ac-YVAD-CMK) for negative control

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

96-well black microplate

-

Fluorometric plate reader with excitation at ~325 nm and emission at ~392 nm

Preparation of Reagents

-

Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store in aliquots at -20°C, protected from light.

-

Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (typically 10-50 µM). Prepare this solution fresh for each experiment.

-

Active Caspase-1: Reconstitute and dilute active caspase-1 in Assay Buffer according to the manufacturer's instructions.

-

Cell Lysates:

-

Induce apoptosis in your cell line of interest using a known stimulus. Include an untreated control.

-

Harvest 1-5 x 106 cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in 50-100 µL of ice-cold Cell Lysis Buffer.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate) for the assay. Determine the protein concentration of the lysate.

-

Caspase-1 Activity Assay

The following diagram outlines the general experimental workflow.

Caption: General workflow for a fluorometric caspase-1 assay.

Assay Procedure:

-

To a 96-well black microplate, add 50 µL of your sample (cell lysate containing 50-200 µg of protein, or purified active caspase-1).

-

For each sample, prepare a blank well containing 50 µL of Assay Buffer instead of the sample.

-

For a negative control, pre-incubate a sample with a caspase-1 inhibitor (e.g., 10 µM Ac-YVAD-CMK) for 15-30 minutes before adding the substrate.

-

Add 50 µL of the working substrate solution to each well to initiate the reaction. The final volume in each well should be 100 µL.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence intensity using a fluorometric plate reader with an excitation wavelength of approximately 325 nm and an emission wavelength of approximately 392 nm.

-

Data Analysis: Subtract the blank reading from each sample reading. The fold-increase in caspase-1 activity can be determined by comparing the fluorescence of the treated samples to the untreated controls. For quantitative analysis, a standard curve can be generated using known concentrations of a fluorescent standard (e.g., free Mca).

Applications in Drug Development

The this compound substrate is a valuable tool for drug development, particularly in the screening and characterization of caspase-1 inhibitors. Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases and some cancers.

High-Throughput Screening (HTS): The fluorometric nature of this assay makes it amenable to HTS campaigns to identify novel caspase-1 inhibitors. The assay can be miniaturized and automated to screen large compound libraries.

Mechanism of Action Studies: For lead compounds, this substrate can be used to determine the potency (e.g., IC50) and mechanism of inhibition (e.g., competitive, non-competitive) of caspase-1.

In Vitro and Cell-Based Assays: The substrate can be used in both purified enzyme assays and cell-based assays to assess the efficacy of drug candidates in a more physiologically relevant context.

Conclusion

This compound is a sensitive and reliable tool for the measurement of caspase-1 activity. A thorough understanding of its mechanism, the underlying signaling pathways, and appropriate experimental design is crucial for its effective application in apoptosis research and drug discovery. While specific kinetic data for this substrate is not widely published, the protocols and comparative data provided in this guide offer a solid foundation for its use in the laboratory.

References

Probing the Inflammasome: A Technical Guide to Caspase-1 Activation Assays Using Mca-YVAD-AP-Lys(Dnp)-OH TFA

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of inflammasome activation, focusing on the enzymatic activity of caspase-1, a key effector in the innate immune response. We detail the use of the fluorogenic substrate Mca-YVAD-AP-Lys(Dnp)-OH TFA as a sensitive tool for quantifying caspase-1 activity. This document offers a comprehensive overview of the underlying signaling pathways, detailed experimental protocols, and data interpretation for researchers in immunology and drug discovery.

Introduction to Inflammasome Activation

The innate immune system's first line of defense against pathogens and cellular stress signals often involves the assembly of inflammasomes. These multi-protein complexes form in the cytosol in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1][2] The formation of an inflammasome complex, which typically includes a sensor protein (like a NOD-like receptor or NLR), an adaptor protein (ASC), and pro-caspase-1, serves as a platform for the activation of caspase-1.[3][1][4]

Activated caspase-1 is a cysteine protease that plays a crucial role in inflammation by cleaving the precursor forms of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), into their mature, active forms.[3][1][] This enzymatic activity is a critical control point and a primary target for therapeutic intervention in a host of inflammatory diseases. Consequently, the precise measurement of caspase-1 activity is essential for understanding inflammasome biology and for screening potential inhibitors.

The FRET-Based Substrate: Mca-YVAD-AP-Lys(Dnp)-OH TFA

Mca-YVAD-AP-Lys(Dnp)-OH TFA is a highly sensitive fluorogenic substrate designed for the real-time measurement of caspase-1 activity. Its design is based on the principle of Fluorescence Resonance Energy Transfer (FRET).

The substrate is a synthetic peptide that includes the specific amino acid sequence Tyr-Val-Ala-Asp (YVAD), a known recognition and cleavage site for caspase-1.[3] The peptide is flanked by two key moieties:

-

A fluorophore: (7-Methoxycoumarin-4-yl)acetyl (Mca) at the N-terminus.

-

A quencher: 2,4-dinitrophenyl (Dnp) attached to a lysine residue at the C-terminus.[3]

In its intact state, the close proximity of the Mca fluorophore and the Dnp quencher allows for FRET to occur, leading to the quenching of the Mca's fluorescence. Upon cleavage of the peptide bond between the aspartic acid (Asp) and alanine (Ala) residues by an active caspase-1 enzyme, the Mca fluorophore is spatially separated from the Dnp quencher. This separation disrupts FRET, resulting in a significant increase in fluorescence that can be monitored in real-time.

Physicochemical and Spectroscopic Properties

| Property | Value |

| Molecular Formula | C₅₅H₆₅F₃N₁₀O₂₁ |

| Molecular Weight | 1289.2 g/mol (as TFA salt) |

| Excitation Wavelength (λex) | ~325 nm |

| Emission Wavelength (λem) | ~392 nm |

| Purity | Typically >95% (by HPLC) |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. |

Inflammasome Signaling Pathway

The canonical inflammasome activation pathway is a two-step process, particularly for the well-characterized NLRP3 inflammasome. The first step, priming, involves the transcriptional upregulation of inflammasome components like NLRP3 and the pro-cytokines. The second step is the activation and assembly of the inflammasome complex, leading to caspase-1 activation.

References

Methodological & Application

Protocol for caspase-1 activity assay using Mca-YVADAP-Lys(Dnp)-OH TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a cysteine protease that plays a pivotal role in the inflammatory process.[1][2] It is responsible for the proteolytic cleavage of the precursor forms of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their active forms.[1][2] Caspase-1 itself is activated through the assembly of multi-protein complexes called inflammasomes in response to a variety of pathogenic and endogenous danger signals.[3][4][5] Dysregulation of caspase-1 activity is associated with a range of inflammatory diseases, making it a key target for therapeutic intervention.

This document provides a detailed protocol for determining caspase-1 activity using the sensitive fluorogenic substrate, Mca-YVADAP-Lys(Dnp)-OH TFA. This substrate is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[4] The peptide sequence YVAD is a known recognition and cleavage site for caspase-1.[4] In the intact substrate, the fluorescence of the Mca (7-Methoxycoumarin-4-yl)acetyl) group is quenched by the proximity of the Dnp (2,4-dinitrophenyl) group.[4] Upon cleavage by active caspase-1, the Mca fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence intensity.[4]

Signaling Pathway

The activation of caspase-1 is a critical event in the inflammatory response, primarily mediated by inflammasomes. The following diagram illustrates a canonical inflammasome activation pathway.

Caption: Canonical inflammasome activation pathway leading to caspase-1 activation.

Experimental Protocols

A. Materials and Reagents

| Reagent | Supplier | Catalog No. | Storage |

| This compound | MedChemExpress | HY-P1505A | -20°C (protect from light) |

| Recombinant Human Caspase-1 | R&D Systems | 2130-SE | -80°C |

| Z-VAD-FMK (Pan-caspase inhibitor) | InvivoGen | tlrl-vad | -20°C |

| HEPES | Sigma-Aldrich | H3375 | Room Temperature |

| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | -20°C |

| EDTA | Sigma-Aldrich | E9884 | Room Temperature |

| CHAPS | Sigma-Aldrich | C3023 | Room Temperature |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |

| 96-well black, flat-bottom microplate | Corning | 3603 | Room Temperature |

B. Reagent Preparation

-

Assay Buffer (1X): Prepare a buffer containing 50 mM HEPES, 10 mM DTT, 1 mM EDTA, and 0.1% CHAPS, pH 7.4. Filter sterilize and store at 4°C.

-

Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.

-

Caspase-1 Working Solution: Dilute the recombinant caspase-1 in 1X Assay Buffer to the desired concentration (e.g., 10 units/mL). Prepare fresh before use and keep on ice.

-

Inhibitor Stock Solution (10 mM): Dissolve Z-VAD-FMK in DMSO to a final concentration of 10 mM.[6] Aliquot and store at -20°C.

C. Experimental Workflow

The following diagram outlines the general workflow for the caspase-1 activity assay.

Caption: General workflow for the caspase-1 activity assay.

D. Assay Protocol

-

Plate Setup:

-

Add 50 µL of 1X Assay Buffer to all wells of a 96-well black microplate.

-

Sample Wells: Add 10 µL of the test compound (dissolved in 1X Assay Buffer, maintain final DMSO concentration below 1%).

-

Positive Control Wells: Add 10 µL of 1X Assay Buffer.

-

Inhibitor Control Wells: Add 10 µL of a working solution of Z-VAD-FMK (e.g., 100 µM final concentration).

-

Blank Wells: Add 20 µL of 1X Assay Buffer (no enzyme, no inhibitor).

-

-

Enzyme Addition:

-

To all wells except the blank, add 10 µL of the diluted caspase-1 working solution.

-

Mix gently by tapping the plate.

-

-

Inhibitor Incubation:

-

Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

-

Reaction Initiation:

-

Prepare a working solution of the this compound substrate by diluting the 10 mM stock to 100 µM in 1X Assay Buffer.

-

Add 20 µL of the 100 µM substrate working solution to all wells to initiate the reaction (final substrate concentration will be 20 µM). The final volume in each well should be 100 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at approximately 325 nm and emission at approximately 392 nm.

-

E. Data Analysis

-

Background Subtraction: Subtract the average fluorescence intensity of the blank wells from all other wells.

-

Percentage Inhibition Calculation: Calculate the percentage inhibition for the test compounds and the Z-VAD-FMK control using the following formula:

% Inhibition = [1 - (Fluorescence of Sample Well / Fluorescence of Positive Control Well)] x 100

-

IC50 Determination: For dose-response experiments, plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Example Plate Layout

| Well | Content |

| A1-A3 | Blank (Assay Buffer + Substrate) |

| B1-B3 | Positive Control (Enzyme + Substrate) |

| C1-C3 | Inhibitor Control (Z-VAD-FMK) |

| D1-H12 | Test Compounds (at various conc.) |

Table 2: Example Data Summary

| Sample | Average Fluorescence (RFU) | Standard Deviation | % Inhibition |

| Blank | 150 | 15 | N/A |

| Positive Control | 8500 | 350 | 0% |

| Z-VAD-FMK (100 µM) | 300 | 25 | 98.2% |

| Test Compound A (10 µM) | 4200 | 210 | 50.6% |

Logical Relationships of Assay Components

The following diagram illustrates the interactions between the key components of the caspase-1 activity assay.

Caption: Logical relationship of caspase-1 assay components.

References

Preparation of Mca-YVADAP-Lys(Dnp)-OH TFA Stock Solution: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH TFA. This substrate is widely utilized for the detection of caspase-1 and angiotensin-converting enzyme 2 (ACE2) activity.[1][2][3][4][5]

Introduction

Mca-YVADAP-Lys(Dnp)-OH is a synthetic peptide that functions as a sensitive fluorogenic substrate for caspase-1 and ACE2.[2][3] The peptide sequence YVAD is a recognized cleavage site for caspase-1.[2] The molecule is flanked by a (7-Methoxycoumarin-4-yl)acetyl (Mca) group, a fluorophore, and a 2,4-dinitrophenyl (Dnp) group, a quencher.[2] In its intact state, the proximity of the Dnp to the Mca group quenches the latter's fluorescence via Fluorescence Resonance Energy Transfer (FRET).[2] Enzymatic cleavage at the aspartic acid (Asp) residue separates the fluorophore from the quencher, leading to a measurable increase in fluorescence.[2] This principle allows for the real-time monitoring of enzyme activity.[2]

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

| Property | Value | Source |

| Molecular Formula | C₅₅H₆₅F₃N₁₀O₂₁ | --INVALID-LINK--[1] |

| Molecular Weight | 1259.15 g/mol | --INVALID-LINK--[1] |

| Appearance | White to yellow solid | --INVALID-LINK--[1] |

| Excitation Wavelength | 320-328 nm | --INVALID-LINK--[4], --INVALID-LINK--[3] |

| Emission Wavelength | 405-420 nm | --INVALID-LINK--[4], --INVALID-LINK--[3] |

| Purity | ≥97% (HPLC) | --INVALID-LINK--[4] |

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a stock solution of this compound. It is crucial to use high-purity solvents and adhere to sterile techniques to ensure the integrity of the substrate.

3.1. Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%

-

Alternatively, sterile deionized water (H₂O) and 1M Sodium Hydroxide (NaOH)

-

Microcentrifuge tubes

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Optional: Ultrasonic bath

3.2. Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound and solvents.[6]

-

Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[6]

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[6]

3.3. Stock Solution Preparation Workflow

Caption: Workflow for this compound Stock Solution Preparation.

3.4. Step-by-Step Procedure

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Carefully weigh the desired amount of the peptide powder.

-

Dissolution:

-

Method A: Using DMSO (Recommended for most applications)

-

Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM). It is recommended to dissolve in DMSO at a concentration of at least 10 mM.[7]

-

-

Method B: Using Water

-

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the vial in an ultrasonic water bath to ensure complete dissolution.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][2]

-

Storage:

-

Store the aliquots at -20°C or -80°C, protected from light.[1][2][4][10]

-

When stored in a solvent at -20°C, the solution is stable for up to 1 month.[1][8][9]

-

For longer-term storage, -80°C is recommended, where it can be stable for up to 6 months.[1][8][9]

-

The lyophilized powder should be stored at -20°C for up to 1 year or -80°C for up to 2 years, sealed away from moisture and light.[1]

-

Example Stock Solution Calculations

The following table provides the required solvent volumes to prepare common stock concentrations from 1 mg, 5 mg, and 10 mg of this compound powder.

| Desired Concentration | Mass of Powder | Required Solvent Volume |

| 1 mM | 1 mg | 0.7942 mL |

| 5 mg | 3.9709 mL | |

| 10 mg | 7.9419 mL | |

| 5 mM | 1 mg | 0.1588 mL |

| 5 mg | 0.7942 mL | |

| 10 mg | 1.5884 mL | |

| 10 mM | 1 mg | 0.0794 mL |

| 5 mg | 0.3971 mL | |

| 10 mg | 0.7942 mL |

Data sourced from MedChemExpress.[1]